molecular formula C10H12ClN3O B1477124 3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2097982-50-6

3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No. B1477124
CAS RN: 2097982-50-6
M. Wt: 225.67 g/mol
InChI Key: YJNNMWDQGAUXPK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been used in asymmetric reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have high thermal stability .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the enantioselective synthesis of tropane alkaloids, which are a family of compounds with a wide array of biological activities . The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, can be constructed using this compound, which is crucial for developing medications targeting the nervous system.

Medicinal Chemistry Building Blocks

In medicinal chemistry, this compound is valued for its bridged bicyclic carbon skeleton . Such structures are sought after for their rigid frameworks, which are ideal for appending various substituents, thus aiding in the development of new drugs with complex, sp3-rich primary amine building blocks .

Photochemical Synthesis

This compound is used in photochemical synthesis processes to create bicyclo[3.1.1]heptan-1-amines. This method is significant as it provides a novel way to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, which is a valuable transformation in synthetic organic chemistry .

Palladium-Catalyzed Reactions

It finds application in palladium-catalyzed aminoacyloxylation of cyclopentenes, which is a method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction is efficient and can be performed with a broad array of substrates, making it a versatile tool in organic synthesis .

Gas Chromatography

The compound can be used as a standard or reference in gas chromatography to help identify and quantify other substances within a sample. Its unique structure allows for clear separation and identification in chromatographic processes .

Stereochemical Studies

Due to its stereochemical complexity, this compound is often used in studies aimed at understanding stereocontrolled formation of bicyclic scaffolds. It helps in exploring methodologies for achieving stereochemical control directly in the transformation that generates bicyclic architectures .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and how it is used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in medicinal chemistry, drug design, and other fields .

properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-10(13-2-1-12-9)14-4-6-3-7(5-14)8(6)15/h1-2,6-8,15H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNNMWDQGAUXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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